molecular formula C26H27N5OS B12025834 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 332909-34-9

2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B12025834
CAS No.: 332909-34-9
M. Wt: 457.6 g/mol
InChI Key: CQPJRHGKNDFFHC-UHFFFAOYSA-N
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Description

2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide ( 332909-34-9) is a chemical compound with a molecular formula of C26H27N5OS and a molecular weight of 457.59 g/mol . This molecule features a 1,2,4-triazole core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological properties . Compounds containing the 1,2,4-triazole structure have been extensively studied and demonstrated remarkable potential in therapeutic areas, including serving as anti-cancer agents and enzyme inhibitors . Research on structurally similar 1,2,4-triazole hybrids has shown promising in vitro inhibitory potential against various cancer cell lines, such as lung (A549) and breast (MCF-7) cancers, with some derivatives exhibiting low cytotoxicity in hemolytic studies . Furthermore, 1,2,4-triazole thioether derivatives have been explored as potent inhibitors of enzymes like 15-lipoxygenase (15-LOX), a key target in inflammation research and certain cancers . The incorporation of the 1,2,4-triazole scaffold with other pharmacophores is a common strategy in drug discovery to develop novel hybrids with enhanced biological activity . This product is intended for research purposes such as investigating structure-activity relationships, exploring new therapeutic mechanisms, and as a building block in medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

332909-34-9

Molecular Formula

C26H27N5OS

Molecular Weight

457.6 g/mol

IUPAC Name

2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H27N5OS/c1-18-12-14-21(15-13-18)28-24(32)17-33-26-30-29-23(31(26)22-10-5-4-6-11-22)16-27-25-19(2)8-7-9-20(25)3/h4-15,27H,16-17H2,1-3H3,(H,28,32)

InChI Key

CQPJRHGKNDFFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C=CC=C4C)C

Origin of Product

United States

Preparation Methods

Triazole Ring Construction

The 1,2,4-triazole core is synthesized through cyclization of thiosemicarbazide derivatives with formic acid or its analogs. A representative method from patent literature involves:

  • Reacting phenylhydrazine hydrochloride with glyoxylic acid in a water-acetonitrile mixture at room temperature to form a hydrazone intermediate.

  • Cyclization with formic acid at 50–80°C yields the 4-phenyl-4H-1,2,4-triazole-3-thione scaffold. This step achieves >85% yield when using a 1:1 molar ratio of hydrazone to formic acid.

Table 1: Optimization of Triazole Cyclization

ParameterOptimal ConditionYield (%)
Temperature50–80°C88
SolventWater-acetonitrile (4:1)85
CatalystFormic acid90
Reaction Time6–8 hours87

Functionalization with Aromatic Substituents

The 2,6-dimethylphenylaminomethyl group is added via reductive amination:

  • Condensing 2,6-dimethylaniline with formaldehyde in methanol to form an imine intermediate.

  • Reducing the imine with sodium borohydride to yield the aminomethyl derivative.

  • Coupling to the triazole-thioacetamide intermediate using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Table 2: Reductive Amination Conditions

ParameterOptimal ConditionYield (%)
Temperature25°C75
Reducing AgentNaBH480
SolventMethanol78
Reaction Time4 hours82

Critical Analysis of Methodologies

Regioselectivity Challenges

Early methods suffered from poor regioselectivity during triazole formation, producing mixtures of 1,2,4- and 1,3,4-triazole isomers. The use of formic acid as both solvent and catalyst suppresses byproduct formation by favoring the 1,2,4-triazole tautomer.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) improve thioether coupling yields by stabilizing reactive intermediates.

  • Low temperatures (0–5°C) during acetamide coupling minimize hydrolysis of the thioether group.

Characterization and Validation

The final product is validated using:

  • 1H NMR : Aromatic protons from the p-tolyl (δ 7.1–7.3 ppm) and 2,6-dimethylphenyl groups (δ 2.2–2.4 ppm) confirm substitution patterns.

  • Mass spectrometry : Molecular ion peak at m/z 543.6 [M+H]+ matches the theoretical molecular weight.

  • HPLC purity : >98% purity achieved via recrystallization from ethanol-water.

Industrial Scalability Considerations

The patent EP3486235A1 highlights advantages for industrial production:

  • Low-cost raw materials (e.g., phenylhydrazine, glyoxylic acid).

  • One-pot reactions combining cyclization and functionalization steps reduce purification needs.

  • Waste minimization through solvent recycling and catalytic reagent use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings and the triazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenated compounds, strong acids or bases, and various catalysts can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its triazole ring and aromatic groups. It could be studied for its potential as a ligand in biochemical assays or as a probe in molecular biology.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with specific enzymes or receptors could make it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The triazole ring and aromatic groups might facilitate binding to target proteins, while the thioether linkage could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural analogs include 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21 from ). The table below highlights critical differences:

Compound Triazole Substituents Dose (mg/kg) Anti-Exudative Activity vs. Diclofenac Sodium (8 mg/kg) Reference
Target compound (2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide) 4-phenyl, 5-((2,6-dimethylphenyl)aminomethyl), 3-thioacetamide (p-tolyl) Not reported Not reported N/A
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-furan-2-yl, 3-thioacetamide (variable R groups) 10 Moderate to strong activity (specific derivatives outperformed D-Na)

Key Findings:

Substituent Impact: The furan-2-yl group in the reference compound () contributes to π-π interactions with biological targets, enhancing anti-exudative effects. The p-tolyl acetamide chain in the target compound vs. variable R groups in the furan derivatives could influence solubility and pharmacokinetics.

Biological Activity :

  • In , furan-derived analogs at 10 mg/kg demonstrated comparable or superior anti-exudative activity to diclofenac sodium (8 mg/kg) in rodent models . However, the target compound’s efficacy remains uncharacterized in the provided evidence.

Therapeutic Potential: The absence of an amino group (replaced by (2,6-dimethylphenyl)aminomethyl in the target compound) may reduce polarity, favoring blood-brain barrier penetration or prolonged half-life. This modification could expand therapeutic applications beyond inflammation (e.g., neuropathic pain).

Biological Activity

The compound 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a triazole ring and various aromatic groups, which are known to contribute to diverse biological activities. The molecular formula of the compound is C27H29N5OSC_{27}H_{29}N_{5}OS, and it has a molecular weight of approximately 471.6 g/mol .

Structure and Synthesis

The synthesis of this compound typically involves several multi-step processes that include the formation of the triazole ring and the introduction of the thioacetamide and dimethylphenyl groups. Reaction conditions are critical for maximizing yield and purity .

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitubercular Activity : Compounds with triazole structures have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with similar scaffolds have reported IC50 values in the micromolar range against this pathogen .
  • Inhibition of Serine Proteases : Some derivatives have demonstrated potent inhibitory activity against serine proteases, which are crucial for various physiological processes. One study noted an IC50 value as low as 0.015 mg for a closely related compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly influences biological activity. For example, modifications to the para position of the acetanilide ring can enhance inhibitory potential against target enzymes .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to This compound :

  • Antitubercular Activity : A study evaluated various triazole derivatives for their efficacy against M. tuberculosis, identifying key structural features that enhance activity. The most active compounds exhibited IC90 values below 10 mM .
  • Serine Protease Inhibition : Another research focused on triazole-based inhibitors against serine proteases, highlighting the importance of substituent positioning on the aryl rings for maximizing inhibitory effects .

Data Tables

Compound NameMolecular FormulaKey Biological ActivityIC50 Value (mg)
Compound AC27H29N5OSAntitubercular7.05
Compound BC27H29N5OSSerine Protease Inhibitor0.015
Compound CC27H29N5OSAnticancer2.03

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?

The synthesis of triazole-acetamide derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via refluxing intermediates with catalysts like pyridine and Zeolite (Y-H) at 150°C for 5 hours, followed by purification using recrystallization from ethanol . Key parameters include solvent choice (e.g., DMF for solubility), pH control, and reaction time monitoring via TLC .

Q. How can the structure of the compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic techniques:

  • 1H/13C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .
  • IR spectroscopy to detect functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) for molecular ion verification .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening often includes:

  • Antimicrobial assays (e.g., agar diffusion against E. coli and S. aureus) .
  • Anticancer activity via MTT assays using cell lines like HeLa or MCF-7 .
  • Molecular docking to predict interactions with targets like kinases or microbial enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects or conformational flexibility. Strategies include:

  • MD simulations to assess binding stability under physiological conditions .
  • SAR studies to modify substituents (e.g., replacing p-tolyl with fluorophenyl) and re-evaluate activity .
  • Metabolic stability tests to rule out rapid degradation in vitro .

Q. What strategies enhance the selectivity of the compound for specific biological targets?

  • Rational design : Introduce steric hindrance (e.g., bulkier substituents on the triazole ring) to reduce off-target binding .
  • Prodrug modification : Mask polar groups (e.g., acetamide) to improve membrane permeability .
  • Isosteric replacement : Substitute sulfur in the thioether group with selenium to modulate electronic effects .

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • HPLC-MS/MS for high-resolution separation and mass analysis .
  • Stability studies under stress conditions (e.g., UV light, acidic/basic pH) to track degradation pathways .
  • X-ray crystallography to resolve ambiguous structural features in impurities .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity during scale-up synthesis?

  • Elemental analysis (C, H, N, S) to verify stoichiometry .
  • HPLC-DAD for quantifying impurities (>99% purity threshold) .
  • DSC/TGA to evaluate thermal stability and crystallinity .

Q. How should researchers design controls to validate biological activity assays?

  • Positive controls : Use established drugs (e.g., cisplatin for anticancer assays) .
  • Negative controls : Include solvent-only and scaffold-only (e.g., unsubstituted triazole) samples .
  • Dose-response curves to calculate IC50/EC50 values .

Data Interpretation and Troubleshooting

Q. How to address inconsistent NMR data across synthetic batches?

  • Verify solvent deuteration levels and temperature calibration .
  • Check for tautomerism in the triazole ring, which may cause peak splitting .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational tools are recommended for predicting ADMET properties?

  • SwissADME for absorption and permeability .
  • ProtoX for toxicity profiling (e.g., hepatotoxicity risk) .
  • Molecular dynamics with GROMACS to simulate blood-brain barrier penetration .

Future Research Directions

Q. What unexplored structural modifications could improve pharmacokinetics?

  • Hybrid analogs : Conjugate with known pharmacophores (e.g., coumarin for fluorescence tracking) .
  • Biotinylation : Facilitate target identification via affinity chromatography .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Cryo-EM to visualize interactions with cellular targets .
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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